molecular formula C18H16BrN3O B11461308 1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one

Cat. No.: B11461308
M. Wt: 370.2 g/mol
InChI Key: WUKIOUNDTLMSPE-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE is a complex organic compound belonging to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE stands out due to its unique structure, which combines the quinazolinone core with a 4-bromophenyl group.

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one

InChI

InChI=1S/C18H16BrN3O/c19-14-8-6-13(7-9-14)12-21-10-3-11-22-17(23)15-4-1-2-5-16(15)20-18(21)22/h1-2,4-9H,3,10-12H2

InChI Key

WUKIOUNDTLMSPE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CC4=CC=C(C=C4)Br

Origin of Product

United States

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